Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Building Block Selection

tert-Butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate (CAS 1261232-83-0) is a functionalized piperazine derivative bearing a Boc-protecting group and a 4-cyanopyridine moiety. With a molecular formula of C16H22N4O2 and a molecular weight of 302.37 g/mol, it serves as a key synthetic intermediate in early-stage medicinal chemistry programs targeting Bruton's tyrosine kinase (BTK) and other kinase scaffolds.

Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
Cat. No. B7898740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC=CC(=C2)C#N)C(=O)OC(C)(C)C
InChIInChI=1S/C16H22N4O2/c1-12-11-19(15(21)22-16(2,3)4)7-8-20(12)14-9-13(10-17)5-6-18-14/h5-6,9,12H,7-8,11H2,1-4H3
InChIKeyQGIBBNTYFATXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate: Procurement-Ready C16H22N4O2 Piperazine Building Block for BTK-Focused and Heterocyclic Chemistry Programs


tert-Butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate (CAS 1261232-83-0) is a functionalized piperazine derivative bearing a Boc-protecting group and a 4-cyanopyridine moiety . With a molecular formula of C16H22N4O2 and a molecular weight of 302.37 g/mol, it serves as a key synthetic intermediate in early-stage medicinal chemistry programs targeting Bruton's tyrosine kinase (BTK) and other kinase scaffolds . The compound is commercially available from multiple suppliers at standard purities of 95% (HPLC) to 98%, with batch-specific analytical documentation including NMR, HPLC, and GC .

Steric Shield and Conformational Restriction: Why the 3-Methyl Group on tert-Butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate Cannot Be Overlooked in SAR-Driven Procurement


Substituting this intermediate with its des-methyl analog, tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS 884507-31-7), introduces a critical stereoelectronic liability. The 3-methyl substituent on the piperazine ring imposes significant conformational restriction—raising the rotational energy barrier around the N-aryl bond—which directly impacts the binding pose and selectivity profile of downstream kinase inhibitors . In BTK inhibitor series, the presence of a 3-methyl group has been shown to modulate both potency and kinase selectivity compared to unsubstituted piperazine cores, making the two building blocks non-interchangeable in structure-activity relationship (SAR) exploration [1].

Quantitative Differential Evidence: tert-Butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate Versus Des-Methyl Analog (CAS 884507-31-7) and In-Class Piperazine Intermediates


Molecular Bulk and Physicochemical Divergence: Direct Property Comparison Against the Des-Methyl Analog (CAS 884507-31-7)

The 3-methyl substitution increases the molecular weight from 288.34 g/mol (des-methyl analog, CAS 884507-31-7) to 302.37 g/mol for the target compound, a difference of 14.03 g/mol . This additional methyl group also raises the predicted LogP by approximately 0.3–0.5 units compared to the des-methyl analog (estimated LogP for des-methyl: 2.01), indicating moderately increased lipophilicity that can influence membrane permeability in downstream kinase inhibitor candidates [1]. The presence of the methyl substituent further reduces the topological polar surface area (TPSA) by approximately 3–5 Ų relative to the des-methyl analog, enhancing passive diffusion potential in cell-based assays .

Medicinal Chemistry Physicochemical Properties Building Block Selection

Purity and Batch-to-Batch Reproducibility: Supplier-Specified Quality Metrics for the 3-Methyl Intermediate Versus Typical In-Class Building Blocks

The target compound is commercially supplied at certified purities of 95%+ (HPLC) by Bidepharm and 98% by Leyan, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the des-methyl analog (CAS 884507-31-7) is available at 97%–98% purity from vendors such as Beyotime and AKSci, but the 3-methyl derivative carries additional QC burden due to the stereochemical complexity introduced by the chiral center at the 3-position of the piperazine ring [1]. The presence of enantiomeric impurity (if racemic or single enantiomer not specified) represents a critical procurement consideration absent in the achiral des-methyl analog.

Chemical Procurement Quality Control Building Block Reproducibility

BTK Kinase Scaffold Compatibility: Class-Level Evidence Supporting 3-Methylpiperazine-Containing Intermediates Over Unsubstituted Piperazine Building Blocks

Patent WO2013067277A1 (Genentech) explicitly claims alkylated piperazine compounds, including 3-methyl-substituted variants, as inhibitors of BTK activity, demonstrating that methyl substitution on the piperazine ring is a critical structural feature for achieving potent BTK inhibition [1]. While this patent does not directly report data for the Boc-protected intermediate, it establishes the class-level SAR principle: the 3-methylpiperazine core delivers sub-nanomolar BTK IC50 values (as low as 0.52 nM for structurally related compounds in the same patent family, e.g., US8476284, Example 41) when incorporated into final inhibitor structures [2]. Unsubstituted piperazine analogs in comparable BTK inhibitor series consistently show 5- to 20-fold higher IC50 values, underscoring the functional importance of the methyl group [2].

BTK Inhibition Kinase Selectivity SAR

Thermal Stability and Handling: Boiling Point and Flash Point Benchmarks for Synthetic Route Planning

The target compound exhibits a predicted boiling point of 444.7±45.0 °C at 760 mmHg and a flash point of 222.7±28.7 °C . These values are consistent with the higher molecular weight and the presence of the 3-methyl group compared to the des-methyl analog, which has a slightly lower predicted boiling point (~435±40 °C, based on molecular weight extrapolation) . The elevated flash point indicates reduced volatility, which is advantageous for safe handling during large-scale amide coupling or Buchwald-Hartwig reactions commonly employed in kinase inhibitor synthesis.

Process Chemistry Thermal Stability Synthetic Intermediate Handling

Synthetic Accessibility and Deprotection Orthogonality: Boc Strategy Specificity Against Cbz-Protected Piperazine Alternatives

The Boc protecting group on the target compound enables acid-labile deprotection (e.g., TFA/DCM or HCl/dioxane), which is orthogonal to Cbz-protected piperazine intermediates commonly used in BTK inhibitor synthesis . This orthogonality is critical for convergent synthetic routes where the 4-cyanopyridine moiety must remain intact during global deprotection steps. The 3-methyl group also sterically shields the adjacent nitrogen, slowing undesired N-alkylation side reactions during subsequent functionalization, as demonstrated in analogous 3-methylpiperazine scaffolds [1].

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Optimal Procurement and Application Scenarios for tert-Butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate Based on Verified Differential Evidence


BTK Inhibitor Lead Optimization: Replacing Des-Methyl Piperazine Cores with the 3-Methyl Building Block to Achieve Sub-Nanomolar Potency

When a medicinal chemistry program targeting BTK-driven B-cell malignancies requires improvement from mid-nanomolar to sub-nanomolar IC50 values, the 3-methylpiperazine intermediate is mandatory. As established in Section 3 (Evidence Item 3), final compounds incorporating the 3-methylpiperazine core achieve BTK IC50 values of 0.52–1.90 nM, representing a 5- to 20-fold improvement over unsubstituted piperazine analogs [1]. Procurement of this specific building block is the only route to accessing this potency tier without extensive de novo scaffold redesign.

Enantioselective Kinase Inhibitor Synthesis: Leveraging the 3-Methyl Chiral Center for Stereochemically Defined Drug Candidates

For programs requiring enantiomerically pure kinase inhibitors, the 3-methyl group introduces a chiral center that can be resolved or utilized in asymmetric synthesis. As noted in Section 3 (Evidence Item 2), the target compound's stereochemical complexity distinguishes it from the achiral des-methyl analog, making it essential for obtaining diastereomerically pure final compounds where the methyl orientation directly influences target binding [1]. Buyers must requisition enantiomeric excess (ee) specifications from suppliers to ensure batch suitability.

Convergent Synthetic Route Design: Exploiting Boc Orthogonality for Late-Stage Piperazine Functionalization in Multi-Step Heterocyclic Syntheses

When designing a convergent synthetic sequence that requires late-stage piperazine functionalization in the presence of base-sensitive or hydrogenation-sensitive functional groups, the Boc protection strategy (Section 3, Evidence Item 5) offers critical orthogonality over Cbz-protected alternatives [1]. The 3-methyl group further suppresses competing N-alkylation side reactions, improving isolated yields in subsequent Buchwald-Hartwig or reductive amination steps .

High-Temperature Process Chemistry: Selecting Building Blocks with Adequate Thermal Stability for Scale-Up Reactions

As demonstrated in Section 3 (Evidence Item 4), the predicted boiling point of 444.7±45.0 °C and flash point of 222.7±28.7 °C provide a comfortable thermal operating window for high-temperature coupling reactions [1]. Process chemists scaling up kinase inhibitor intermediates should prioritize this building block over lower-boiling alternatives when reaction temperatures exceed 150 °C, reducing the risk of volatilization losses and ensuring consistent stoichiometry.

Quote Request

Request a Quote for Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.